(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide
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Description
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C21H21F3N2O3 and its molecular weight is 406.405. The purity is usually 95%.
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Scientific Research Applications
Anti-Acetylcholinesterase Activity
Research has shown that piperidine derivatives possess significant anti-acetylcholinesterase (AChE) activity. The introduction of a bulky moiety in the para position of the benzamide enhances this activity. Such compounds, including those with modifications on the piperidine nitrogen atom, have shown potent inhibitory effects on AChE, a target for antidementia agents. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's (H. Sugimoto et al., 1990).
Enamine Chemistry
The reaction of acryloyl chloride with enamines of aldehydes, including piperidine derivatives, yields various organic compounds. This process demonstrates the utility of such structures in synthesizing complex organic molecules, potentially applicable in creating new materials or drugs (P. Hickmott & B. Hopkins, 1968).
Anti-arrhythmic Activity
Piperidine-based derivatives have been evaluated for their anti-arrhythmic activity, suggesting their potential in developing new treatments for cardiac arrhythmias. The synthesis and biological evaluation of these compounds offer insights into their application in medicinal chemistry and pharmacology (H. Abdel‐Aziz et al., 2009).
Polymer Science
The controlled radical polymerization of acrylamides containing amino acid moieties, such as those related to piperidine structures, indicates applications in polymer science. These methods enable the synthesis of polymers with specific properties, useful in biotechnology, materials science, and drug delivery systems (H. Mori et al., 2005).
Bioactivity and Complexation Studies
Benzamide derivatives, including those with piperidine moieties, have been synthesized and evaluated for their bioactivity, showing antibacterial and anticancer potentials. Additionally, their ability to form metal complexes suggests applications in catalysis, materials science, and as therapeutic agents (E. Khatiwora et al., 2013).
Microglia Imaging
A study has developed a PET radiotracer specific for the CSF1R, a microglia-specific marker, indicating the potential of piperidine derivatives in imaging neuroinflammation. This application is crucial for understanding and treating various neuropsychiatric disorders by non-invasively monitoring microglial activity and inflammation in the brain (A. Horti et al., 2019).
Properties
IUPAC Name |
N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O3/c22-21(23,24)17-5-3-16(4-6-17)20(28)25-14-15-9-11-26(12-10-15)19(27)8-7-18-2-1-13-29-18/h1-8,13,15H,9-12,14H2,(H,25,28)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIQDJSFZOVMCF-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=C(C=C2)C(F)(F)F)C(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)C2=CC=C(C=C2)C(F)(F)F)C(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.